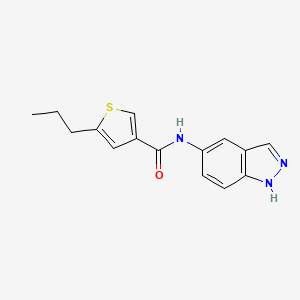
N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as TPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPSB belongs to the class of sulfonyl benzamide compounds and has been found to exhibit various biological activities.
作用機序
The mechanism of action of N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide is not fully understood, but it has been proposed to inhibit the activity of matrix metalloproteinases (MMPs). MMPs are enzymes that are involved in the degradation of extracellular matrix (ECM) proteins, which are essential for cell migration and invasion. By inhibiting the activity of MMPs, this compound may prevent the degradation of ECM proteins and inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are important enzymes involved in cancer cell invasion and metastasis. This compound has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. Additionally, this compound has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the advantages of N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide is its selectivity towards MMPs, which makes it a potential therapeutic agent for cancer treatment. Additionally, this compound has been found to exhibit low toxicity towards normal cells, which is important for its clinical application. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide research. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as arthritis and cardiovascular diseases. Additionally, the development of this compound derivatives with improved solubility and selectivity towards MMPs is an area of interest for future research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. The mechanism of action of this compound is not fully understood, but it has been proposed to inhibit the activity of MMPs. This compound has several advantages, including its selectivity towards MMPs and low toxicity towards normal cells. However, its poor solubility in water is a limitation for its clinical application. Future research directions include the development of more efficient synthesis methods, investigation of potential therapeutic applications in other diseases, and the development of this compound derivatives with improved solubility and selectivity towards MMPs.
合成法
The synthesis of N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with piperidine followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with sulfonyl chloride to yield this compound. The synthesis of this compound has been reported in various scientific publications, and the compound is commercially available for research purposes.
科学的研究の応用
N,N,4-trimethyl-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis process.
特性
IUPAC Name |
N,N,4-trimethyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-7-8-13(15(18)16(2)3)11-14(12)21(19,20)17-9-5-4-6-10-17/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGSQKNKXIMGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5493006.png)
![N-[3-(4-morpholinyl)propyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B5493015.png)
![(4aS*,8aS*)-2-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B5493021.png)
![2-(1H-indol-3-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5493045.png)
![2-amino-6-ethyl-4-[2-(ethylthio)pyrimidin-5-yl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5493050.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5493055.png)

![3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide](/img/structure/B5493065.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5493068.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493070.png)
![2-methyl-N-[1-(2-methylphenyl)propyl]propanamide](/img/structure/B5493076.png)
![N-(4-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B5493083.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5493084.png)
